molecular formula C11H12N4O3S B12887294 5-Amino-3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 918662-88-1

5-Amino-3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide

Katalognummer: B12887294
CAS-Nummer: 918662-88-1
Molekulargewicht: 280.31 g/mol
InChI-Schlüssel: DKGBJHHMNQYHOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-(methylsulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(methylsulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(methylsulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-(methylsulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-(methylsulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 5-Amino-3-(methylsulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-3-methyl-1-phenylpyrazole: Lacks the sulfonyl group, which may affect its biological activity.

    5-Amino-3-(methylthio)-1-phenylpyrazole: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical properties.

    5-Amino-3-(methylsulfonyl)-1-phenylpyrazole: Similar structure but lacks the carboxamide group.

Uniqueness

The presence of both the methylsulfonyl and carboxamide groups in 5-Amino-3-(methylsulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide makes it unique. These functional groups can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

918662-88-1

Molekularformel

C11H12N4O3S

Molekulargewicht

280.31 g/mol

IUPAC-Name

5-amino-3-methylsulfonyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C11H12N4O3S/c1-19(17,18)11-8(10(13)16)9(12)15(14-11)7-5-3-2-4-6-7/h2-6H,12H2,1H3,(H2,13,16)

InChI-Schlüssel

DKGBJHHMNQYHOJ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=NN(C(=C1C(=O)N)N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.